N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
Description
N-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine (IUPAC name: 3-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yloxy)propanoylamino]propanoic acid) is a synthetic coumarin derivative conjugated with beta-alanine via an oxypropanoyl linker . The coumarin core is substituted with a hexyl group at position 3 and methyl groups at positions 4 and 8, contributing to its lipophilic character.
Properties
Molecular Formula |
C23H31NO6 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C23H31NO6/c1-5-6-7-8-9-18-14(2)17-10-11-19(15(3)21(17)30-23(18)28)29-16(4)22(27)24-13-12-20(25)26/h10-11,16H,5-9,12-13H2,1-4H3,(H,24,27)(H,25,26) |
InChI Key |
UZELSAQNJDZJPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)NCCC(=O)O)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with beta-ketoesters in the presence of acid catalysts.
Alkylation: The chromen-2-one core is then alkylated with hexyl groups to introduce the hexyl substituents.
Esterification: The alkylated chromen-2-one is esterified with propanoic acid derivatives to form the propanoic acid ester.
Amidation: Finally, the ester is converted to the amide by reacting with beta-alanine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to replace certain substituents with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Beta-Alanine-Linked Derivatives with Varied Aromatic Cores
Compound 3 (3N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)propanoic acid) and related derivatives (Compounds 4–6) from feature beta-alanine or other amino acids linked to a 1,4-naphthoquinone core instead of a coumarin. Key differences include:
- Core Structure: Naphthoquinone (two ketone groups) vs. coumarin (oxygen heterocycle with a lactone).
- Synthesis: Compounds 3–6 were synthesized via reactions of 1,4-naphthoquinone with amino acid esters in DMSO/water under basic conditions (KOH), yielding orange solids (58–61%) . Comparable methods might apply to the target compound, though its coumarin core would require distinct synthetic precursors.
Table 1: Comparison of Beta-Alanine Derivatives
Coumarin Derivatives with Functional Group Variations
(Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidine) aceto- ()
- Structural Similarities : Shares the 4,8-dimethyl-2-oxo-coumarin moiety with the target compound.
- Differences: The oxypropanoyl-beta-alanine group is replaced by a nitro-indolinone-aceto linker, introducing nitro and ketone functionalities. This substitution likely reduces solubility in aqueous media compared to the target’s carboxylic acid group.
3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one ()
- Substituents : Benzyl (position 3), dihydroxy (positions 7,8), and methyl (position 4) groups.
- Properties : The dihydroxy groups enhance hydrogen-bonding capacity and solubility in polar solvents, contrasting with the lipophilic hexyl group in the target compound.
Table 2: Coumarin-Based Analogues
Prenylated Flavonoids ()
While structurally distinct from coumarins, prenylated flavonoids like neobavaisoflavone (chromen-4-one core) share substitution patterns such as prenyl (3-methylbut-2-enyl) and hydroxy groups.
- Methodological Insight : The use of quantum mechanics (QM) and molecular docking in highlights computational approaches for analyzing substituent effects on bioactivity, which could be applied to the target compound for predictive studies .
Biological Activity
N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic compound belonging to the class of coumarin derivatives. Its unique structure, characterized by a chromenone core and various substituents, suggests potential biological activities that merit investigation.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 331.4 g/mol. The structural representation is as follows:
| Component | Structure |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 438030-44-5 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar coumarin structures exhibit antimicrobial properties, which may extend to this compound.
- Anticancer Properties : The structural characteristics of coumarins are often associated with anticancer activity. Mechanistic studies indicate that such compounds can interact with specific molecular targets involved in cancer progression.
- Anti-inflammatory Effects : Coumarin derivatives have been shown to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The chromenone core interacts with enzymes and receptors related to various biological pathways.
- The lipophilic hexyl group may enhance membrane permeability, facilitating easier access to intracellular targets.
Case Studies and Research Findings
- Antiviral Activity : A study published in "Molecules" explored the antiviral properties of chromone derivatives against influenza A virus (H1N1) and respiratory syncytial virus (RSV). While N-{2-[...]} was not the most potent, it exhibited moderate activity against both viruses, indicating its potential as an antiviral agent .
- Anticancer Mechanisms : Research focusing on structurally similar compounds has demonstrated their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of proliferative signals . Further studies are needed to confirm these effects specifically for N-{2-[...]}.
Comparative Analysis
To better understand the biological activity of N-{2-[...]} relative to other similar compounds, the following table summarizes key features and activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-{[(3-benzyl-4,8-dimethyl...]} | Benzyl group addition | Antimicrobial, anticancer |
| [(3-Hexyl -4-methyl...]} | Methyl substitution | Antiviral activity |
| 7-Hydroxycoumarin | Hydroxyl group on chromen core | Strong antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
